molecular formula C15H11F2N3O B2550045 N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide CAS No. 1619884-73-9

N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide

Cat. No.: B2550045
CAS No.: 1619884-73-9
M. Wt: 287.27
InChI Key: SQQXZJVTMWCPKH-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11F2N3O and its molecular weight is 287.27. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has highlighted the synthesis of compounds related to N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide, demonstrating significant antitumor properties. For instance, the study of antitumor imidazotetrazines revealed a compound with curative activity against L-1210 and P388 leukemia, suggesting a potential prodrug modification for anticancer application (Stevens et al., 1984). Additionally, the discovery of dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays further underscores the relevance of such compounds in cancer research (Lombardo et al., 2004).

Herbicidal Activity

The synthesis and evaluation of diarylimidazolecarboxylates and carboxamides, structurally related to this compound, have been explored for their herbicidal activities. Although some diarylpyrazole derivatives exhibited pre-emergent herbicidal activities, the imidazole counterparts did not show notable herbicidal effects, indicating the specificity of structural activity relationships in this context (Kudo et al., 1999).

Kinase Inhibition for Oncology

Research into kinase inhibitors has identified compounds with excellent antiproliferative activity against both hematological and solid tumor cell lines, highlighting the potential of this compound related compounds in oncology. For example, substituted thiazole-5-carboxamides exhibited significant activity against various cancer cell lines, underscoring their therapeutic potential (Lombardo et al., 2004).

Cannabinoid Receptor Antagonists

Compounds structurally related to this compound have been studied for their potential as cannabinoid receptor antagonists. This research is critical for understanding the pharmacological modulation of cannabinoid receptors, which could have therapeutic implications in various neurological disorders (Lan et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing fluorine can sometimes be hazardous due to the high reactivity of fluorine .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O/c1-20-8-10-6-9(2-5-14(10)19-20)15(21)18-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQXZJVTMWCPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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